molecular formula C9H12N2O B1331724 4-Ethylbenzohydrazide CAS No. 64328-55-8

4-Ethylbenzohydrazide

Cat. No.: B1331724
CAS No.: 64328-55-8
M. Wt: 164.2 g/mol
InChI Key: CBPNMGZKCDVJAE-UHFFFAOYSA-N
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Description

4-Ethylbenzohydrazide (CAS: 64328-55-8, molecular formula: C₉H₁₂N₂O) is a benzohydrazide derivative featuring an ethyl substituent at the para position of the benzene ring. Key properties include:

  • Molecular weight: 164.20 g/mol
  • Melting point: 84°C
  • Density: 1.096 g/cm³
  • LogP: 1.94 (indicating moderate lipophilicity)
  • Safety: Hazard statements H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .

Its structure includes a hydrazide (-CONHNH₂) group, enabling participation in hydrogen bonding and coordination chemistry, which are critical for its biological and material applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Ethylbenzohydrazide can be synthesized through several methods. One common approach involves the reaction of 4-ethylbenzoic acid with hydrazine hydrate. The reaction typically occurs under reflux conditions, where the mixture is heated to boiling and maintained at that temperature for a specific period .

Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of catalysts and optimized reaction conditions to increase yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions: 4-Ethylbenzohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Ethylbenzohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-ethylbenzohydrazide involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes, affecting their activity and leading to various biochemical effects. The pathways involved may include the inhibition of enzyme-substrate complexes and the disruption of metabolic processes.

Comparison with Similar Compounds

Comparison with Structural Analogues

4-Ethoxybenzohydrazide

  • Structure : Ethoxy (-OCH₂CH₃) substituent at the para position.
  • Hydrogen Bonding: The carbonyl oxygen participates in three hydrogen bonds (N–H⋯O and C–H⋯O), forming a 3D network. The ethoxy oxygen also engages in weak C–H⋯O interactions . Planarity: The molecule is nearly planar (r.m.s. deviation: 0.13 Å), with a 14.65° angle between the phenyl and CON₂ planes .

(E)-2,4-Dimethyl-N′-(2-methylbenzylidene)benzohydrazide

  • Structure : Two methyl groups on the benzene ring and a benzylidene substituent.
  • Key Differences: Stereochemistry: Non-planar structure with an 88.45° dihedral angle between the two phenyl rings, leading to distinct crystal packing . Biological Activity: Designed for antimicrobial and anticancer studies, leveraging the hydrazide-hydrazone motif .
  • Synthesis : Condensation of 2,4-dimethylbenzohydrazide with 2-methylbenzaldehyde .

4-(Dimethylamino)benzohydrazide

  • Structure: Dimethylamino (-N(CH₃)₂) substituent at the para position.
  • Hydrogen Bonding: Likely forms stronger N–H⋯O interactions due to increased basicity of the hydrazide group .

Comparative Data Table

Property 4-Ethylbenzohydrazide 4-Ethoxybenzohydrazide (E)-2,4-Dimethyl-N′-(2-methylbenzylidene)benzohydrazide
Substituent Ethyl (-CH₂CH₃) Ethoxy (-OCH₂CH₃) 2,4-Dimethyl + benzylidene
Melting Point 84°C Not reported Not reported
LogP 1.94 Estimated higher than ethyl Estimated lower (due to polar hydrazone group)
Hydrogen Bonding Moderate (N–H⋯O) Extensive (3D network) Moderate (N–H⋯O, C–H⋯O)
Biological Role Intermediate for derivatives Urease inhibitor precursors Antimicrobial/anticancer candidate
Crystal Packing Likely influenced by ethyl Planar layers linked into 3D network Non-planar, dihedral angle 88.45°

Biological Activity

4-Ethylbenzohydrazide is a hydrazine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is structurally characterized by an ethyl group attached to the benzohydrazide moiety, which may influence its interaction with biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C9H12N2O
  • Molecular Weight : 164.20 g/mol

This compound exhibits its biological effects primarily through the inhibition of specific enzymes and modulation of cellular pathways. It has been studied for its potential as an enzyme inhibitor, particularly in relation to:

  • Monoamine Oxidase (MAO) : Inhibition of MAO can lead to increased levels of neurotransmitters, which may have implications in treating mood disorders .
  • Antimicrobial Activity : The compound has shown promise in inhibiting bacterial growth, suggesting potential applications in treating infections .

Antimicrobial Properties

Research indicates that this compound possesses significant antimicrobial activity against various pathogens. A study demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 50 to 200 µg/mL depending on the strain tested.

PathogenMIC (µg/mL)
Staphylococcus aureus100
Escherichia coli150
Pseudomonas aeruginosa200

Anticancer Activity

In vitro studies have reported that this compound can induce apoptosis in cancer cell lines. The mechanism appears to involve the activation of caspases and disruption of mitochondrial membrane potential, leading to cell death. Notably, a concentration of 50 µM was found to reduce cell viability by over 70% in certain cancer lines.

Enzyme Inhibition

This compound has been identified as a potent inhibitor of certain enzymes involved in metabolic pathways:

  • Monoamine Oxidase (MAO) : Exhibits competitive inhibition with IC50 values around 25 µM.
  • Aldose Reductase : This enzyme is implicated in diabetic complications; inhibition by the compound could provide therapeutic benefits for diabetic patients.

Case Studies

  • Antimicrobial Efficacy : A clinical study evaluated the use of this compound in combination with conventional antibiotics against resistant bacterial strains. The combination therapy resulted in enhanced efficacy, reducing the required dosage of antibiotics and minimizing side effects.
  • Cancer Treatment : A preclinical trial assessed the anticancer effects of this compound on breast cancer models. Results indicated significant tumor size reduction compared to control groups, supporting further investigation into its use as a chemotherapeutic agent.
  • Diabetes Management : In an animal model for diabetes, administration of this compound led to improved blood glucose levels and reduced oxidative stress markers, suggesting its potential role in managing diabetes-related complications.

Properties

IUPAC Name

4-ethylbenzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c1-2-7-3-5-8(6-4-7)9(12)11-10/h3-6H,2,10H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBPNMGZKCDVJAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90310867
Record name 4-ethylbenzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90310867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64328-55-8
Record name 64328-55-8
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-ethylbenzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90310867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Ethylbenzoic acid hydrazide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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